

# A Technical Guide to the Spectroscopic Data of $\beta$ -Amyrone

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## Compound of Interest

Compound Name: *beta-Amyrone*

Cat. No.: *B8019628*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for  $\beta$ -amyrone, a pentacyclic triterpenoid of significant interest in natural product chemistry and drug discovery. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for the unambiguous identification and characterization of this compound. Detailed experimental protocols are provided to assist in the replication of these analyses.

## Spectroscopic Data Presentation

The following tables summarize the key quantitative spectroscopic data for  $\beta$ -amyrone.

### Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of  $\beta$ -amyrone provide a detailed map of its carbon-hydrogen framework. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for  $\beta$ -Amyrone

Carbon No.	<sup>13</sup> C Chemical Shift (δ, ppm)	<sup>1</sup> H Chemical Shift (δ, ppm)
<b>1</b>	<b>39.5</b>	<b>1.95, 1.65</b>
2	34.1	2.55, 2.45
3	217.8	-
4	47.4	-
5	55.4	1.35
6	19.6	1.55, 1.45
7	33.7	1.60, 1.50
8	41.2	-
9	47.1	1.65
10	36.9	-
11	23.6	1.90, 1.55
12	121.7	5.18
13	145.2	-
14	42.1	-
15	26.2	1.60, 1.25
16	26.9	1.75, 1.45
17	32.5	-
18	47.2	1.98
19	46.8	1.30, 1.10
20	31.1	1.25
21	34.7	1.50, 1.20
22	37.1	1.55, 1.35
23	26.7	1.05 (s)

Carbon No.	<sup>13</sup> C Chemical Shift (δ, ppm)	<sup>1</sup> H Chemical Shift (δ, ppm)
24	21.5	1.08 (s)
25	15.4	0.95 (s)
26	16.8	1.00 (s)
27	25.9	1.13 (s)
28	28.1	0.98 (s)
29	33.3	0.87 (s)

| 30 | 23.6 | 0.87 (s) |

Note: Data is compiled from various sources and may show slight variations depending on the solvent and experimental conditions.

## Infrared (IR) Spectroscopy Data

The IR spectrum of β-amyrone reveals the presence of key functional groups. The strong absorption band corresponding to the carbonyl group is a characteristic feature.<sup>[1]</sup>

Table 2: Key IR Absorption Bands for β-Amyrone

Frequency (cm <sup>-1</sup> )	Functional Group Assignment
~2925	C-H stretching (alkane)
~2855	C-H stretching (alkane)
1705	C=O stretching (ketone) <sup>[1]</sup>
~1460	C-H bending (methylene and methyl)
~1375	C-H bending (methyl)

| 1100-1230 | C(=O)-C stretching and bending<sup>[1]</sup> |

## Mass Spectrometry (MS) Data

Mass spectrometry provides information on the molecular weight and fragmentation pattern of  $\beta$ -amyryne. The molecular formula is  $C_{30}H_{48}O$ , with a molecular weight of 424.7 g/mol. [2][3]

Table 3: Mass Spectrometry Data for  $\beta$ -Amyryne

m/z	Assignment
424	[M] <sup>+</sup> (Molecular Ion)
409	[M - CH <sub>3</sub> ] <sup>+</sup>
218	Retro-Diels-Alder fragmentation product
203	Fragment from C-ring cleavage

| 189 | Fragment from C-ring cleavage |

## Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is crucial for resolving the complex proton and carbon signals of triterpenoids. [4]

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used. [4]
- Sample Preparation: The purified  $\beta$ -amyryne sample (typically 5-20 mg) is dissolved in a suitable deuterated solvent, such as chloroform-d ( $CDCl_3$ ). [4][5] The solvent peak serves as an internal reference. [5]
- Data Acquisition:
  - <sup>1</sup>H NMR: Standard one-dimensional proton spectra are acquired to identify the chemical shifts and coupling constants of the hydrogen atoms.

- $^{13}\text{C}$  NMR: One-dimensional carbon spectra, often acquired using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), are used to distinguish between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.[5]
- 2D NMR: For unambiguous assignment, a suite of two-dimensional experiments is employed, including COSY (Correlation Spectroscopy) to establish H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) C-H correlations.[4][6]

## Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying functional groups.[7]

- Instrumentation: An FTIR spectrometer is used for analysis.[1]
- Sample Preparation (KBr Pellet Method):
  - A small amount of the  $\beta$ -amyrone sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[1][8]
  - The mixture is then transferred to a pellet-pressing die.
  - A pressure of several tons is applied using a hydraulic press to form a thin, transparent KBr pellet.[1]
  - The pellet is placed in a sample holder within the spectrometer's beam path.
- Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400  $\text{cm}^{-1}$ . [1] A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and matrix interferences.

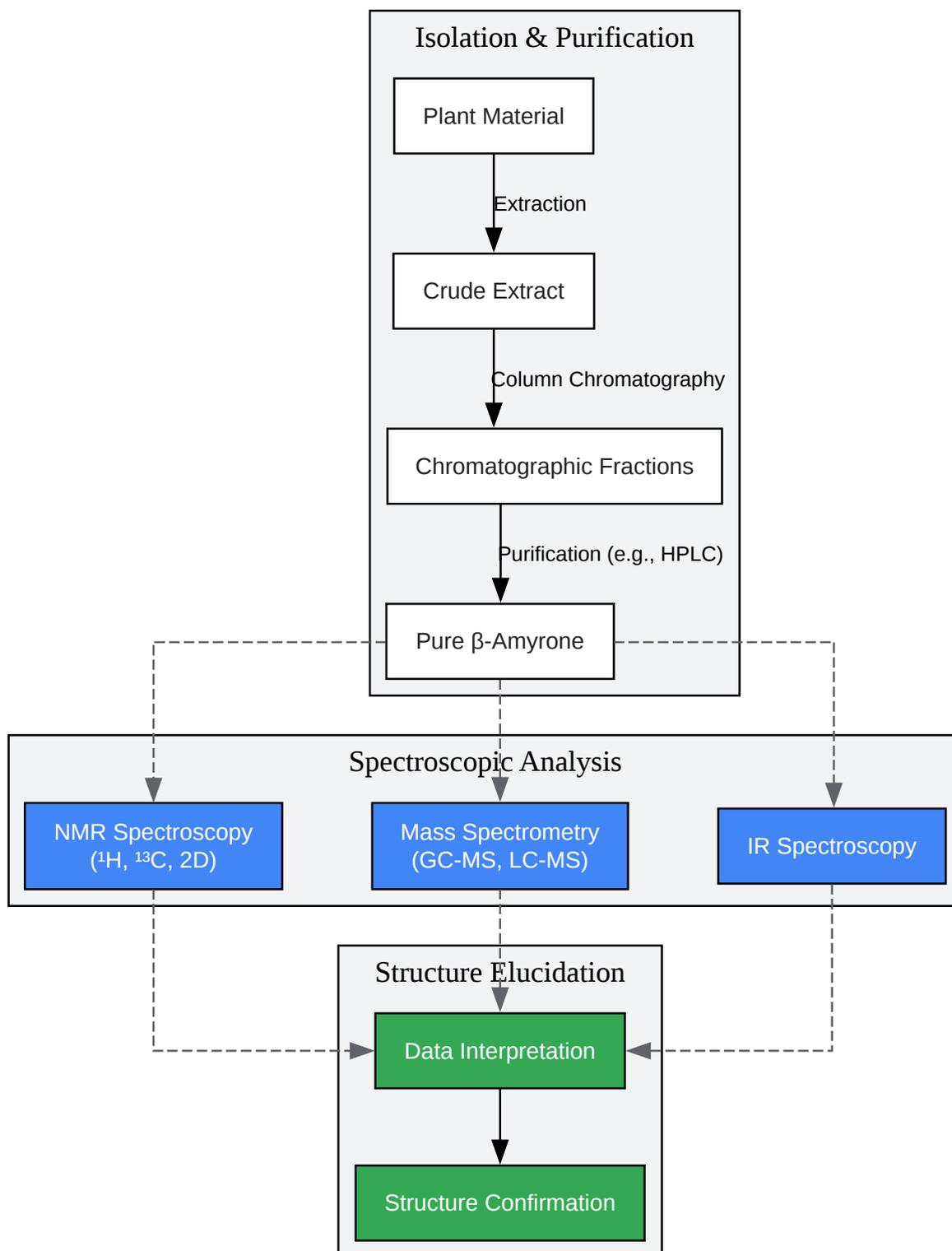
## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile or derivatized triterpenoids.[9]

- Instrumentation: A GC system coupled to a mass spectrometer, often with an electron ionization (EI) or atmospheric pressure chemical ionization (APCI) source.[9][10]
- Sample Preparation:
  - The  $\beta$ -amyrone sample is dissolved in a volatile organic solvent like hexane or ethyl acetate.
  - For GC-MS analysis of related triterpenes containing hydroxyl groups, derivatization (e.g., silylation) may be necessary to increase volatility.[9] However,  $\beta$ -amyrone itself is often amenable to direct analysis.
- GC Conditions:
  - Column: A non-polar capillary column (e.g., HP-5MS) is typically used.[11]
  - Carrier Gas: Helium is commonly used as the carrier gas.[11]
  - Temperature Program: A temperature gradient is employed to ensure good separation, for example, starting at 60°C and ramping up to 280°C.[11]
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns and for library matching.[10] APCI is also used, particularly in LC-MS setups, and tends to produce a strong molecular ion peak.[10]
  - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio ( $m/z$ ).

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of a natural product like  $\beta$ -amyrone, from initial isolation to final structure confirmation.



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Caption: Workflow for the isolation and spectroscopic identification of  $\beta$ -amyrone.

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